

Everolimus versus sirolimus potency selectivity comparison

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Compound Focus: Everolimus

CAS No.: 159351-69-6

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Pharmacological & Chemical Comparison

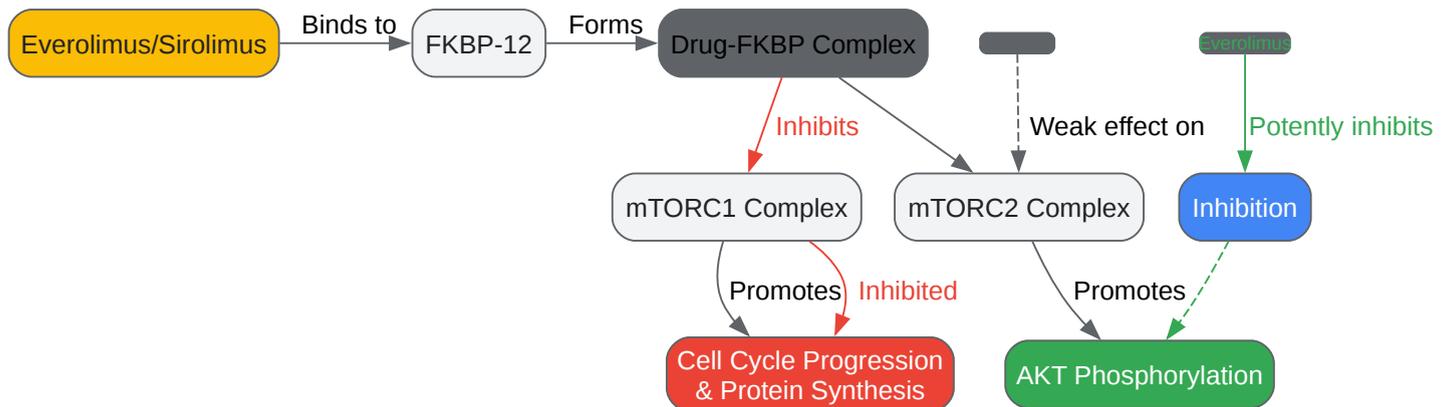
The table below summarizes the core differences between **everolimus** and sirolimus.

Feature	Sirolimus (Rapamycin)	Everolimus (RAD001)
Chemical Relation	Parent compound	40-O-(2-hydroxyethyl) derivative of sirolimus [1]
Key Structural Difference	--	Additional 2-hydroxyethyl group at the C40 position [1]
mTORC1 Inhibition	Strong inhibition [2] [1]	Strong inhibition [1]
mTORC2 Inhibition	Weak or absent at typical clinical concentrations [1]	Potent inhibition at clinically relevant concentrations [1]
Bioavailability	~15% (humans) [1]	Higher than sirolimus; absolute in humans not determined (16% in rats) [1]
Half-Life	62 ± 16 hours [1] (78 hours per [3])	28 ± 7 hours [1] (35 hours per [3])

Feature	Sirolimus (Rapamycin)	Everolimus (RAD001)
Time to Steady State	~6 days [1]	~4 days [1]
Dosing Frequency	Once daily [1]	Twice daily [1]
Major Metabolizing Enzymes	CYP3A4, CYP3A5, CYP2C8 [4]	CYP3A4 [5]
Metabolite Pattern	Major reaction: 39-O-demethylation [1]	Major reactions: hydroxylation at multiple sites (e.g., C11, C12); minimal demethylation [1]

Mechanisms of Action and Selectivity

The differential effects on mTOR complexes are a key point of distinction. The following diagram illustrates the shared and distinct pathways they influence.



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As the diagram shows, while both drugs inhibit mTORC1, **everolimus** has a **significant secondary effect on mTORC2**, leading to broader downstream consequences [1].

Supporting Experimental Evidence

The pharmacological differences translate into measurable variations in experimental outcomes.

- **Neuroinflammation Model:** In a study using BV2 microglial cells and a mouse model of kainic acid (KA)-induced seizure, **everolimus** was significantly more effective than rapamycin (sirolimus) in suppressing the mTOR signaling pathway. **Everolimus** more potently reduced mRNA expression of inflammatory markers like iNOS and attenuated ERK phosphorylation, a pathway not primarily affected by sirolimus [6].
- **Endothelial Cell Function:** Research on human aortic endothelial cells showed that at clinically relevant concentrations, **everolimus** effectively inhibited mTORC2 activation, dissociating key components Rictor and Sin1 from the complex. This led to a more potent inhibition of AKT and ERK phosphorylation, an effect sirolimus lacked. This suggests **everolimus** may have a superior effect in preventing chronic rejection and transplant vasculopathy [1].
- **Overcoming Drug Resistance:** A study on human cancer cell lines resistant to EGFR inhibitors found that **everolimus** was effective at inhibiting growth. Furthermore, it restored the efficacy of EGFR-blocking drugs like gefitinib and cetuximab. The proposed mechanism involves **everolimus's** ability to reduce the expression of VEGF and key signaling proteins downstream of EGFR, which tumors use as escape pathways [7].

Conclusion for Research Applications

For researchers, the choice between **everolimus** and sirolimus is not trivial and should be guided by the specific biological question.

- **Choose Sirolimus** if your research focuses on **highly selective mTORC1 inhibition** or requires a drug with a **longer half-life**.
- **Choose Everolimus** if your work involves models where **broader mTOR pathway inhibition** (including mTORC2) is desired, or where its **distinct pharmacokinetic profile** (shorter half-life, higher bioavailability) is more suitable. Evidence also supports its use in researching the reversal of drug resistance in oncology and in neuroinflammatory conditions [6] [1] [7].

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